

# Application Note: BGG463 Inhibits CrkL Phosphorylation

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## Compound of Interest

Compound Name: BGG463

Cat. No.: B15591037

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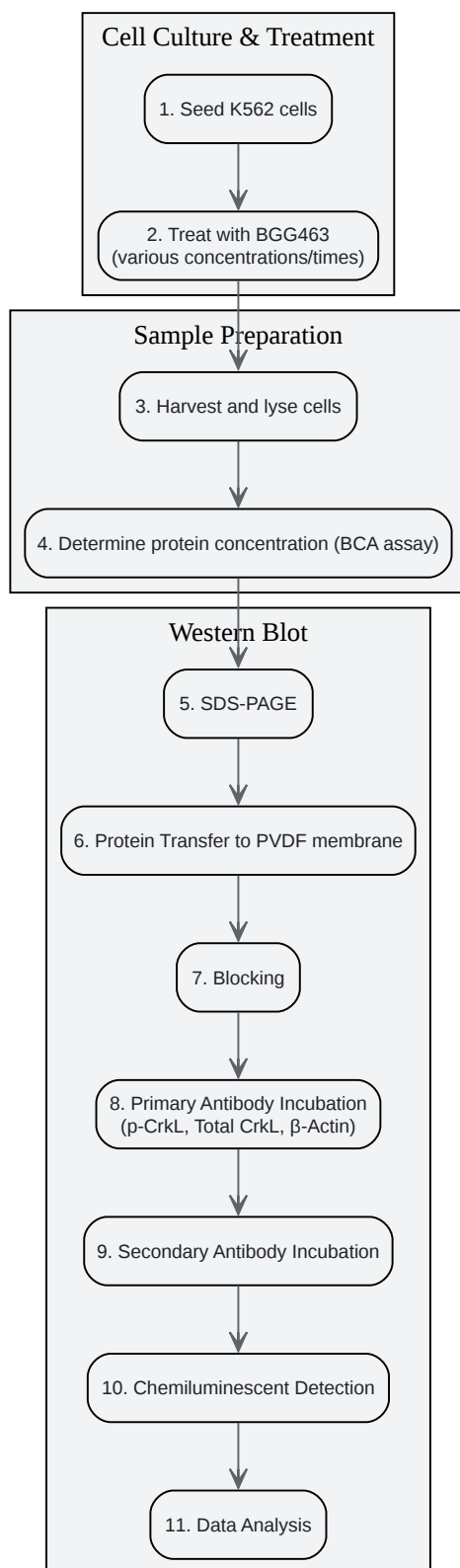
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## Introduction

CrkL (CT10 regulator of kinase-like) is a 39 kDa adaptor protein and a prominent substrate of the BCR-ABL and c-Abl tyrosine kinases.[1][2] The phosphorylation of CrkL on Tyrosine 207 (p-CrkL Tyr207) is a critical event in the signaling cascades initiated by BCR-ABL, a fusion protein associated with chronic myeloid leukemia (CML).[3][4] This phosphorylation event is considered a reliable marker of BCR-ABL kinase activity.[5] **BGG463** is a potent and orally active inhibitor of the c-Abl and BCR-ABL kinases, including the T315I mutant which confers resistance to some first-generation inhibitors.[6][7][8][9][10] This application note provides a detailed protocol for performing a western blot to detect changes in p-CrkL (Tyr207) levels in a BCR-ABL positive cell line upon treatment with **BGG463**.

## Signaling Pathway and Experimental Rationale

The BCR-ABL oncoprotein possesses constitutively active tyrosine kinase activity, leading to the phosphorylation of numerous downstream substrates, including the adaptor protein CrkL.[11][12] The phosphorylation of CrkL at Tyr207 creates a docking site for other signaling proteins, thereby activating pathways that contribute to cell proliferation and survival.[13][14] **BGG463**, by inhibiting the kinase activity of BCR-ABL, is expected to decrease the phosphorylation of CrkL at Tyr207. This can be effectively monitored using a phospho-specific antibody in a western blot assay.



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